Constitutional Isomerism: Double-Bond Position Differentiates Reactivity vs. N-Butyl-5-methylhex-4-en-1-amine (CAS 88015-33-2)
N-Butyl-N-methylhex-1-en-1-amine carries the enamine double bond at the terminal C₁ position, forming a vinylogous amine with the nitrogen directly attached to the sp² carbon. In contrast, the constitutional isomer N-butyl-5-methylhex-4-en-1-amine (CAS 88015-33-2) possesses an internal double bond three carbons away from the amine nitrogen, making it an allylic amine rather than a true enamine . This constitutional difference fundamentally alters reactivity: terminal enamines of this type are known to undergo hydrolysis, electrophilic addition, and pericyclic reactions at rates that differ by orders of magnitude from their allylic-amine isomers [1]. For radical cyclization processes, N-butyl-5-methylhex-4-enaminyl radicals undergo 5-exo-trig cyclization with rate constants on the order of 10⁵ s⁻¹ at 25 °C, whereas the corresponding terminal enaminyl radical derived from N-Butyl-N-methylhex-1-en-1-amine is expected to follow a different cyclization manifold due to altered spin density at nitrogen [1].
| Evidence Dimension | Radical cyclization rate constant (k_c) for enaminyl radicals (5-exo-trig) |
|---|---|
| Target Compound Data | No direct experimental k_c published for N-Butyl-N-methylhex-1-en-1-amine radical; predicted to diverge significantly based on DFT-calculated spin density at nitrogen vs. carbon [1]. |
| Comparator Or Baseline | N-Butyl-5-methylhex-4-enaminyl radical: k_c ≈ 2.5 × 10⁵ s⁻¹ at 25 °C (literature value for 5-exo cyclization of 4-pentenaminyl radical analog) [1]. |
| Quantified Difference | Not directly quantifiable from available data; qualitative assessment indicates distinct cyclization outcome (N-cyclization vs. C-cyclization). |
| Conditions | Laser flash photolysis (LFP) and computational (DFT) studies at ambient temperature [1]. |
Why This Matters
Procurement of the incorrect constitutional isomer can produce entirely different reaction products or biological activity, invalidating SAR data from screening campaigns.
- [1] M. Newcomb, O. M. Musa, F. N. Martinez, J. H. Horner, 'Kinetics of 5-exo Cyclizations of N-Alkyl-4-pentenaminyl Radicals', J. Am. Chem. Soc. 1997, 119, 4569–4577. View Source
